molecular formula C13H13NO B8745811 4-(Methylphenylamino)phenol CAS No. 31310-72-2

4-(Methylphenylamino)phenol

Cat. No.: B8745811
CAS No.: 31310-72-2
M. Wt: 199.25 g/mol
InChI Key: DOLVPXPYXLABON-UHFFFAOYSA-N
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Description

4-(Methylphenylamino)phenol is a phenolic derivative featuring a methyl-substituted phenylamino group at the para position of the phenol ring. This compound belongs to a class of aromatic amines and phenols, which are of interest due to their electronic and optical properties.

Properties

CAS No.

31310-72-2

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(N-methylanilino)phenol

InChI

InChI=1S/C13H13NO/c1-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,15H,1H3

InChI Key

DOLVPXPYXLABON-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylphenylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a methylphenylamine. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution reaction .

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .

Industrial Production Methods

Industrial production of phenol derivatives often involves large-scale nucleophilic aromatic substitution reactions. These processes are optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the desired product is obtained with minimal by-products .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

4-(Methylphenylamino)phenol
  • Structure: Para-substituted phenol with a methylphenylamino group.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–5)
  • Structure: Phenol linked to a triaryl-imidazole core.
  • Electronic Properties: HOMO-LUMO Gap: Low energy gap (~3.5 eV) due to extended π-conjugation . Dipole Moment: High total dipole moment (6.32 D) from asymmetric charge distribution . NBO Analysis: Charge delocalization across the imidazole and phenol moieties enhances hyperpolarizability .
Azo-Schiff Base Derivatives ()
  • Example: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol.
  • Electronic Properties :
    • HOMO-LUMO Gap : Computed gaps of 2.1–2.8 eV via DFT, indicating strong ICT .
    • Dipole Moment : Polarized structures due to azo (-N=N-) and hydrazone (-NH-N=) linkages .

Nonlinear Optical (NLO) Properties

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • Third-Order Susceptibility (χ³) : 2.26 × 10⁻⁶ esu (Z-scan) .
  • Nonlinear Refractive Index (n₂): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) .
  • Hyperpolarizability (β): High β value due to charge transfer between imidazole and phenol .
This compound Analogs
  • Methaemoglobin Catalyst (): The leuco compound 2-dimethylamino-4-(N-methylanilino)phenol forms a resonance-stabilized quinone-imonium dye with NLO-active π→π* transitions.
Azo Compounds ()
  • Hyperpolarizability : β values range from 1.8 × 10⁻³⁰ to 4.5 × 10⁻³⁰ esu, driven by azo and hydrazone conjugation .
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • UV-Vis Absorption : Peaks at 340 nm and 406 nm (π→π* transitions) .
  • Application : Optical limiters for laser protection .
UV Absorbers ()
  • Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate: UV absorption in polymers due to conjugation between methylphenylamino and benzoate groups .

Comparative Data Table

Compound HOMO-LUMO Gap (eV) χ³ (esu) n₂ (cm²/W) Key Functional Groups Application
This compound (inferred) ~3.0–3.5 (estimated) N/A N/A Methylphenylamino, phenol Potential NLO materials
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol 3.5 2.26 × 10⁻⁶ -2.89 × 10⁻⁶ Imidazole, phenol Optical limiters
Azo-Schiff Base () 2.1–2.8 1.8–4.5 × 10⁻³⁰* N/A Azo, hydrazone Dyes, sensors
Methaemoglobin Catalyst () N/A N/A N/A Quinone-imonium Biomedical catalysis

*β (hyperpolarizability) values reported instead of χ³.

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